molecular formula C15H19N3O3 B13936322 Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Katalognummer: B13936322
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: YNYQXHPHMSTPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a heterobicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential pharmacological properties. The compound features a pyrazino[1,2-a]pyrazine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can be achieved through various methods. One notable approach involves a one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. The reaction conditions typically involve the displacement of a nitro group, supported by specific experiments and high-resolution mass spectrometry (HRMS) analysis of reaction mixtures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for larger-scale production, given its efficiency and relatively straightforward reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, which may have different pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the pyrazino[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives of the original compound.

Wirkmechanismus

The mechanism of action of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to and activates this receptor, which plays a role in various physiological processes. Additionally, its activity against the KRASG12C oncogene suggests it may interfere with signaling pathways involved in cancer cell proliferation .

Eigenschaften

Molekularformel

C15H19N3O3

Molekulargewicht

289.33 g/mol

IUPAC-Name

benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C15H19N3O3/c19-14-10-17(9-13-8-16-6-7-18(13)14)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2

InChI-Schlüssel

YNYQXHPHMSTPQX-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(CN1)CN(CC2=O)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.